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molecular formula C15H24O2 B1581223 Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 26678-93-3

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No. B1581223
M. Wt: 236.35 g/mol
InChI Key: PBRIXADXGMHVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04400492

Procedure details

206 g (1 mole) of p-tert-octylphenol, 68.9 g (0.85 mole) of 37% formalin and 2.06 g of p-toluenesulfonic acid were condensed under water reflux for 3 hours. The reaction mixture was then dehydrated by heating to complete the reaction. There was obtained a p-tert-octylphenol/formaldehyde condensate having a softening point of 101° C.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
68.9 g
Type
reactant
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].[CH2:16]=[O:17].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:1]([C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3].[CH2:16]=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
68.9 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
2.06 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed under water
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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